molecular formula C6H13N3OS B14180816 N-tert-Butyl-2-imidothiodicarbonic diamide CAS No. 916074-15-2

N-tert-Butyl-2-imidothiodicarbonic diamide

Cat. No.: B14180816
CAS No.: 916074-15-2
M. Wt: 175.25 g/mol
InChI Key: LIIJXKNETVWASO-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-imidothiodicarbonic diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group attached to an imidothiodicarbonic diamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-imidothiodicarbonic diamide typically involves the reaction of tert-butylamine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-imidothiodicarbonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-tert-Butyl-2-imidothiodicarbonic diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-imidothiodicarbonic diamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

916074-15-2

Molecular Formula

C6H13N3OS

Molecular Weight

175.25 g/mol

IUPAC Name

1-tert-butyl-3-carbamothioylurea

InChI

InChI=1S/C6H13N3OS/c1-6(2,3)9-5(10)8-4(7)11/h1-3H3,(H4,7,8,9,10,11)

InChI Key

LIIJXKNETVWASO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC(=S)N

Origin of Product

United States

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